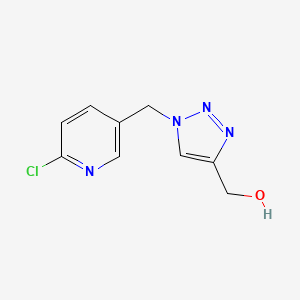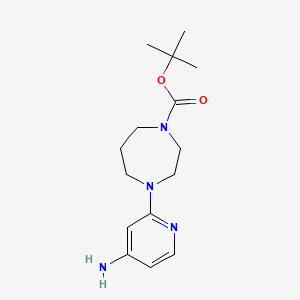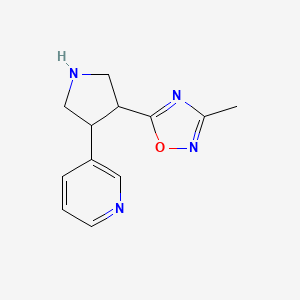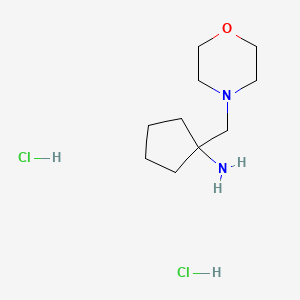
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid
Vue d'ensemble
Description
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential .
Applications De Recherche Scientifique
Synthetic Chemistry Applications
This compound and its derivatives have been explored extensively in synthetic chemistry for the development of novel synthetic routes and methodologies. For example, Vijayalakshmi A. Moorthie et al. (2007) reported an efficient synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor for biomimetic synthesis of α-cyclopiazonic acid, showcasing the utility of isoxazole derivatives in complex organic syntheses (Moorthie et al., 2007). Similarly, J. G. Ruano et al. (2005) highlighted the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, providing a scaffold for further chemical modifications (Ruano et al., 2005).
Materials Science Applications
In materials science, the synthesis and study of metal coordination polymers constructed from isoxazole-based ligands have demonstrated significant potential. M. Cheng et al. (2017) prepared isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and used them to assemble Zn(II) and Cd(II) coordination polymers, indicating the structural versatility and application of these compounds in materials chemistry (Cheng et al., 2017).
Pharmacological Applications
Research has also explored the pharmacological potentials of isoxazole derivatives. For instance, synthesis and biological activity studies of novel comenic acid derivatives containing isoxazole and isothiazole moieties by A. Kletskov et al. (2018) revealed a synergistic effect with first-line antitumor drugs, suggesting these derivatives as promising for enhancing chemotherapy efficacy (Kletskov et al., 2018). Additionally, the development of analgesic and anti-inflammatory agents incorporating 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters by P. D. Gokulan et al. (2012) showcased the application of isoxazole derivatives in designing new therapeutic agents (Gokulan et al., 2012).
Orientations Futures
Given the wide spectrum of biological activities and therapeutic potential of isoxazole derivatives, there is significant interest in the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This includes the development of eco-friendly synthetic strategies and metal-free synthetic routes .
Mécanisme D'action
Target of Action
These drugs bind to biological targets based on their chemical diversity .
Mode of Action
It is known that the isoxazole moiety in drugs can interact with biological targets, leading to various therapeutic effects .
Biochemical Pathways
Isoxazole-containing drugs are known to influence various biochemical pathways due to their diverse chemical structures .
Result of Action
Drugs containing the isoxazole moiety are known to have significant biological effects .
Analyse Biochimique
Biochemical Properties
5-Ethyl-3-(3-methylthiophen-2-yl)isoxazole-4-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme . For example, it may bind to the active site of an enzyme, altering its activity and thus influencing the overall metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting the transmission of signals within the cell .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering the downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can subsequently affect cellular metabolism, potentially altering the production and utilization of metabolic intermediates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules such as enzymes and proteins . For example, this compound may bind to the active site of an enzyme, inhibiting its activity and thus affecting the overall metabolic pathway. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in the expression levels of specific genes, ultimately influencing cellular function and metabolism.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the compound may degrade over time, leading to a decrease in its biological activity. Additionally, long-term exposure to this compound may result in adaptive changes in cellular function, such as alterations in gene expression or metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function . At higher doses, it may cause toxic or adverse effects, such as inhibition of essential enzymes or disruption of cellular processes . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways . For example, it may act as a substrate or inhibitor for specific enzymes, influencing the overall metabolic flux and the levels of metabolic intermediates . Additionally, the compound may affect the activity of cofactors, further modulating the metabolic pathways in which it is involved .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its biological activity . For instance, binding to specific transporters may facilitate the uptake of the compound into cells, while interactions with binding proteins may affect its distribution within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the mitochondria may enhance its effects on cellular metabolism, while targeting to the nucleus may influence gene expression . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-ethyl-3-(3-methylthiophen-2-yl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-7-8(11(13)14)9(12-15-7)10-6(2)4-5-16-10/h4-5H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHMAVUHQOHSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=C(C=CS2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434385.png)

![4-(1,4-Diazepan-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1434392.png)

![6-chloro-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434395.png)
![6-methyl-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434396.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine](/img/structure/B1434397.png)


![(3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methanamine dihydrochloride](/img/structure/B1434402.png)
![[2-methyl-2-[(4-methylbenzoyl)amino]propyl] 4-methylbenzoate](/img/structure/B1434403.png)
![N-methyl-1-(7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434404.png)
